molecular formula C15H15NO2S3 B11483889 1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11483889
M. Wt: 337.5 g/mol
InChI Key: OOOQLUXLWPYERX-UHFFFAOYSA-N
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Description

1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of dithioloquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with unique properties.

Mechanism of Action

The mechanism of action of 1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules that play a role in various biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-PHENYLPROPAN-1-ONE:

    2-CHLORO-1-(6-METHOXY-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE: Another related compound used in chemoproteomic and ligandability studies.

Uniqueness

1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE stands out due to its unique structural features and diverse range of potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C15H15NO2S3

Molecular Weight

337.5 g/mol

IUPAC Name

1-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C15H15NO2S3/c1-8(17)16-12-9(6-5-7-10(12)18-4)11-13(15(16,2)3)20-21-14(11)19/h5-7H,1-4H3

InChI Key

OOOQLUXLWPYERX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC=C2OC)C3=C(C1(C)C)SSC3=S

Origin of Product

United States

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